Studies have explored the potential biological activities of Pentyl 2-chloroisonicotinate. Research suggests that it might possess:
Pentyl 2-chloroisonicotinate is a chemical compound characterized by its structural formula, which includes a pentyl group attached to a 2-chloroisonicotinic acid derivative. This compound belongs to the class of isonicotinates, which are derivatives of isonicotinic acid. The presence of the chlorine atom at the second position of the pyridine ring enhances its reactivity and potential biological activity. The molecular formula for Pentyl 2-chloroisonicotinate is , and it has a molecular weight of approximately 229.69 g/mol.
Pentyl 2-chloroisonicotinate exhibits various biological activities, primarily due to its structural similarity to other bioactive compounds. Studies suggest that it may possess:
Several synthetic routes can be employed to produce Pentyl 2-chloroisonicotinate:
Pentyl 2-chloroisonicotinate has potential applications in various fields:
Interaction studies focus on how Pentyl 2-chloroisonicotinate interacts with biological systems and other chemical entities:
Several compounds share structural similarities with Pentyl 2-chloroisonicotinate, each with unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-chloroisonicotinate | Antimicrobial | |
| Ethyl 2-chloroisonicotinate | Anticancer | |
| tert-Butyl 2-chloroisonicotinate | Neuroprotective | |
| Propyl 2-chloroisonicotinate | Antimicrobial |
Uniqueness of Pentyl 2-chloroisonicotinate:
Pentyl 2-chloroisonicotinate's longer pentyl chain may enhance its lipophilicity compared to shorter chain analogs, potentially affecting its absorption and distribution in biological systems. This characteristic makes it an interesting candidate for further pharmacological studies compared to its analogs.
Pentyl 2-chloroisonicotinate exhibits distinct physical characteristics that classify it as an organic liquid under standard laboratory conditions. The compound presents as a colorless oil at room temperature (20°C), indicating its liquid state under ambient conditions [1]. This physical state distinguishes it from the related methyl 2-chloroisonicotinate, which exists as a solid with a melting point range of 32-36°C [2] [3] [4].
The organoleptic properties of pentyl 2-chloroisonicotinate are consistent with its ester functional group classification. The compound is characterized by its colorless appearance, lacking any significant visual characteristics that would indicate impurities or degradation [1]. The absence of specific odor descriptions in the literature suggests that the compound may possess a mild ester-like aroma typical of alkyl pyridinecarboxylates, though this requires experimental verification.
The liquid state at ambient temperature can be attributed to the increased molecular flexibility imparted by the pentyl chain compared to shorter alkyl esters. The five-carbon alkyl chain provides sufficient molecular motion to prevent crystalline packing at room temperature, resulting in the observed oil consistency.
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Colorless Oil | [1] |
| Appearance | Colorless | [1] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [5] [6] |
| Molecular Weight | 227.69 g/mol | [5] [6] |
The solubility characteristics of pentyl 2-chloroisonicotinate are governed by its molecular structure, which combines both polar and nonpolar components. The compound contains a pyridine ring with an electron-withdrawing chlorine substituent and an ester linkage (polar components), coupled with a five-carbon alkyl chain (nonpolar component).
Water Solubility: Based on structural analysis and comparison with related compounds, pentyl 2-chloroisonicotinate exhibits low water solubility, estimated to be less than 1 g/L at 25°C. This limited aqueous solubility is characteristic of pentyl esters, where the hydrophobic pentyl chain significantly reduces water compatibility compared to shorter alkyl chain analogs. For comparison, the related methyl 2-chloroisonicotinate shows limited water solubility, and the pentyl derivative would be expected to have even lower aqueous solubility due to the increased hydrophobic character [2] [7].
Organic Solvent Solubility: The compound demonstrates excellent solubility in common organic solvents. Based on structural similarities with other isonicotinate esters and pentyl compounds, the following solubility profile is expected:
The LogP (octanol/water partition coefficient) is estimated to be in the range of 3.0-3.5, significantly higher than the methyl ester analog (LogP = 1.52) [2], indicating increased lipophilicity due to the extended alkyl chain.
Solubility Estimation Table:
| Solvent System | Estimated Solubility | Basis |
|---|---|---|
| Water (25°C) | < 1 g/L | Structural analogy to pentyl esters |
| Ethanol | High | Ester solubility patterns |
| Chloroform | Excellent | Organic ester solubility |
| Hexane | Moderate | Polar ring limits solubility |
The thermodynamic properties of pentyl 2-chloroisonicotinate can be estimated through computational methods and extrapolation from related compounds in the isonicotinate ester series.
Boiling Point: Based on the boiling point of methyl 2-chloroisonicotinate (253.7°C at 760 mmHg, or 70°C at 0.1 mmHg) [2] [3], and considering the incremental increase in boiling point with each additional methylene group (~20-30°C), the estimated boiling point for pentyl 2-chloroisonicotinate is 280-320°C at 760 mmHg. This estimation follows the general trend observed in homologous ester series.
Melting Point: The compound exists as a liquid at room temperature, indicating a melting point below 20°C [1]. This contrasts with the methyl analog, which melts at 32-36°C [2] [3], demonstrating how the longer alkyl chain disrupts crystalline packing and lowers the melting point.
Density: Estimated density ranges from 1.1-1.2 g/cm³ based on the structural composition. This estimation considers the density of the methyl ester (1.294 g/cm³) [2] and the typical density reduction associated with longer alkyl chains in ester compounds.
Heat Capacity and Thermal Properties: Using group contribution methods, the estimated heat capacity at constant pressure for the gas phase is approximately 350-400 J/mol·K at 298K. The enthalpy of vaporization is estimated to be 45-55 kJ/mol, based on similar pyridine ester compounds [7] [8].
| Property | Estimated Value | Method/Basis |
|---|---|---|
| Boiling Point (760 mmHg) | 280-320°C | Extrapolation from methyl ester |
| Melting Point | < 20°C | Observed liquid state |
| Density (25°C) | 1.1-1.2 g/cm³ | Structural estimation |
| ΔHvap | 45-55 kJ/mol | Group contribution |
| Parameter | Recommendation | Basis |
|---|---|---|
| Storage Temperature | 2-8°C (long-term) | Related compound data [3] |
| Atmosphere | Inert gas | Air sensitivity [3] |
| Light Protection | Amber containers | Photosensitivity precaution |
| Container Type | Tightly sealed | Prevent moisture/air exposure |
The spectroscopic properties of pentyl 2-chloroisonicotinate provide diagnostic information for structural confirmation and purity assessment.
¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show distinct regions corresponding to different molecular components:
¹³C Nuclear Magnetic Resonance: The ¹³C NMR spectrum would display approximately 11 distinct carbon environments:
Infrared (IR) Spectroscopy: Key absorption bands include:
Mass Spectrometry: The electron ionization mass spectrum would show:
UV-Visible Spectroscopy: The compound exhibits characteristic absorption bands:
Modern computational chemistry methods provide valuable predictions for physicochemical parameters of pentyl 2-chloroisonicotinate when experimental data is limited.
Molecular Descriptors:
ADMET Properties Prediction: Using computational tools similar to those described in pharmaceutical research [11] [12]:
Electronic Properties:
Thermodynamic Predictions: Using group contribution methods and quantum mechanical calculations:
| Property | Predicted Value | Method |
|---|---|---|
| LogP | 3.0-3.5 | Fragment-based estimation |
| Molecular Volume | 200-220 Ų | DFT calculations |
| Polar Surface Area | 40-45 Ų | Group contributions |
| Solubility (water) | < 1 mg/mL | QSPR models |